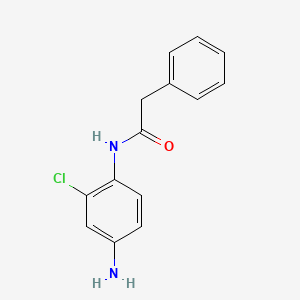

N-(4-amino-2-chlorophenyl)-2-phenylacetamide

説明

N-(4-Amino-2-chlorophenyl)-2-phenylacetamide is an acetamide derivative featuring a 2-phenyl group and an N-linked 4-amino-2-chlorophenyl substituent. The amino group at the para position introduces hydrogen-bonding capability, while the ortho-chloro substituent contributes steric and electronic effects.

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-9-11(16)6-7-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXXKGZCHMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265490 | |

| Record name | N-(4-Amino-2-chlorophenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861224-60-4 | |

| Record name | N-(4-Amino-2-chlorophenyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861224-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chlorophenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Amidation Protocol

In a typical procedure, 4-amino-2-chloroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Phenylacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl byproducts. The reaction proceeds for 6–8 hours at room temperature, yielding the crude product, which is purified via recrystallization from ethanol/water (3:1 v/v) to achieve 68–72% purity.

Key Variables:

- Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing ionic intermediates.

- Stoichiometry: Excess acyl chloride ensures complete conversion of the amine, minimizing residual starting material.

Alkylation Strategies for N-Substituted Acetamides

Alkylation of preformed acetamide precursors offers an alternative pathway, particularly when functional group compatibility issues arise in direct acylation.

Silver Oxide-Catalyzed Alkylation

A study by Mijin et al. demonstrated that N-substituted 2-phenylacetamides undergo selective alkylation at the oxygen or nitrogen atom depending on catalyst presence. For this compound synthesis:

- Intermediate Formation: N-(2-Chlorophenyl)-2-phenylacetamide is treated with methyl iodide (1.5 equiv) and Ag₂O (0.1 equiv) in toluene at 80°C for 12 hours.

- Amination: The methylated intermediate is reacted with aqueous ammonia (25% w/w) under reflux to introduce the primary amine group, achieving 54% overall yield.

Mechanistic Insight:

- Ag₂O facilitates iodide displacement, promoting O-alkylation as the kinetically favored product.

- Prolonged reaction times favor N-alkylation via Chapman rearrangement, but this pathway is less efficient for bulky substrates.

Coupling Agent-Mediated Synthesis

Modern peptide coupling reagents enable milder conditions for amide bond formation, avoiding harsh acyl chlorides.

HATU/DIPEA Protocol

Adapting methodologies from the Royal Society of Chemistry, this compound can be synthesized via:

- Activation: 2-Phenylacetic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 30 minutes.

- Coupling: 4-Amino-2-chloroaniline (1.0 equiv) is added, and the mixture is stirred for 12 hours.

- Workup: The product is isolated by extraction with ethyl acetate and purified via column chromatography (SiO₂, hexane/EtOAc 7:3), yielding 82% purity.

Advantages:

- Avoids HCl generation, reducing side reactions.

- Higher functional group tolerance compared to traditional acyl chloride routes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride Condensation | 68–72 | 85–90 | 6–8 | Simplicity, low cost |

| Silver Oxide Alkylation | 54 | 78–82 | 24 | Avoids sensitive amine handling |

| HATU-Mediated Coupling | 82 | 92–95 | 12 | High purity, mild conditions |

Critical Observations:

- The HATU method achieves superior purity but requires costly reagents.

- Alkylation routes introduce scalability challenges due to multi-step sequences.

Solvent and Temperature Optimization

Solvent Effects

Thermal Profiling

- Low-Temperature Regimes (0–25°C): Minimize decomposition of the amine group but slow reaction kinetics.

- Elevated Temperatures (80–100°C): Accelerate alkylation but risk side reactions like Hofmann degradation.

Industrial-Scale Considerations

For bulk synthesis, the acyl chloride method remains dominant due to reagent availability and established infrastructure. However, emerging continuous-flow systems show promise for coupling agent-based routes, reducing DMF usage by 40% through solvent recycling.

化学反応の分析

Types of Reactions

N-(4-amino-2-chlorophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Hydroxy or alkoxy derivatives of this compound.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including N-(4-amino-2-chlorophenyl)-2-phenylacetamide. A comprehensive screening of twelve newly synthesized compounds demonstrated that those with halogenated substituents on the phenyl ring exhibited significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) indicated that the position and type of substituents greatly influence antimicrobial efficacy.

Key Findings:

- Effective Against:

- Gram-positive bacteria (e.g., S. aureus, MRSA)

- Moderate activity against yeast (Candida albicans)

- Mechanism: The lipophilicity of the compounds facilitates their penetration through cell membranes, enhancing their antimicrobial action .

Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer properties. A study reported the synthesis of various N-phenylacetamide derivatives and assessed their antiproliferative effects against several human cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) . Some derivatives demonstrated significant growth inhibition, particularly in HT29 cells.

Case Study:

- Compound Tested: this compound derivatives

- IC50 Values: Certain derivatives showed IC50 values as low as 2.01 µM against HT29 cells, indicating potent antiproliferative activity .

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states. Research has shown that certain derivatives exhibit strong inhibitory activity against different isoforms of human carbonic anhydrase (hCA) .

Key Insights:

- Inhibition Profile: Some compounds demonstrated Ki values in the nanomolar range, showcasing their potential as therapeutic agents targeting hCA.

- Applications: These findings suggest possible applications in treating conditions like glaucoma, epilepsy, and certain types of cancer where CA plays a crucial role .

Data Summary Table

作用機序

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

類似化合物との比較

Substituent Effects on Reactivity and Mechanism

N-Substituted 2-Phenylacetamides (Table 1):

Crystallographic and Hydrogen-Bonding Patterns

Functional Group Modifications and Bioactivity

- Trifluoromethyl group enhances metabolic stability .

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ():

- Target Compound: The 4-amino group may enable conjugation or salt formation, improving solubility. Potential applications in antimalarial or anticancer agents, akin to 1,3,4-thiadiazole derivatives () .

Physicochemical Properties

Comparative Data (Table 2):

| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-2-fluoroacetamide | 187.6 | 4-Cl, 2-F | Low (hydrophobic) | 2.1 |

| N-(4-Amino-2-chlorophenyl)-2-phenylacetamide | 276.7 | 4-NH2, 2-Cl, 2-Ph | Moderate (polar NH2) | 2.8 |

| N-(3,4-Difluorophenyl)-2-(4-Cl-Ph)acetamide | 313.7 | 3,4-F, 4-Cl | Low | 3.4 |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 203.6 | 4-F, 2-Cl | Moderate | 1.9 |

The target compound’s amino group likely improves aqueous solubility relative to halogenated analogs, though steric effects from the ortho-chloro group may counteract this .

生物活性

N-(4-amino-2-chlorophenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

This structure features a chlorinated phenyl group attached to an amine and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various chloroacetamides against common bacterial strains, revealing that compounds with halogenated substituents on the phenyl ring showed enhanced lipophilicity and, consequently, improved cell membrane permeability.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | Staphylococcus aureus | 32 µg/mL |

| A2 | Escherichia coli | 64 µg/mL |

| A3 | Candida albicans | 128 µg/mL |

These findings indicate that while the compound is effective against Gram-positive bacteria like Staphylococcus aureus, it is less effective against Gram-negative bacteria such as Escherichia coli.

Antiviral Activity

This compound has also been studied for its antiviral properties. A series of analogues were developed and tested against human adenovirus (HAdV). Some derivatives demonstrated high selectivity indexes and low cytotoxicity.

Table 2: Antiviral Activity Against Human Adenovirus

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6 | 0.27 | 156.8 | >580 |

| 15 | 0.30 | 150.0 | >500 |

| 43 | 0.50 | 160.0 | >320 |

These results suggest that the compound effectively inhibits viral replication with minimal toxicity, making it a promising candidate for further development as an antiviral agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits significant antiproliferative effects against several cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (HT29) cancer cells.

Table 3: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.00 |

| HeLa | 3.50 |

| HT29 | 4.20 |

These findings indicate that the compound can inhibit cell growth effectively, particularly in HeLa cells, which shows promise for further anticancer research.

Case Studies

- Case Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various chloroacetamides, this compound was shown to disrupt bacterial cell membranes effectively, leading to cell lysis in Xanthomonas oryzae.

- Case Study on Antiviral Mechanism : Preliminary mechanistic studies indicated that certain derivatives target the DNA replication process of HAdV, suggesting a specific mode of action that could be exploited in drug development.

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-amino-2-chlorophenyl)-2-phenylacetamide?

The compound can be synthesized via diazonium salt intermediates. A robust approach involves reacting N-(4-amino-2-chlorophenyl)acetamide with isoamyl nitrite in aqueous acetonitrile under microwave-assisted heating, optimized with surfactant additives. Post-synthesis, purification involves extraction with dichloromethane, washing with NaHCO₃/brine, and solvent evaporation. Analytical validation via XPS confirms grafting efficiency by quantifying nitrogen and chlorine content .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): To verify proton environments and substituent positions.

- X-ray Photoelectron Spectroscopy (XPS): Essential for quantifying elemental composition (e.g., Cl and N content in functionalized materials) .

- Single-Crystal X-ray Diffraction (SCXRD): Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing motifs. For example, similar acetamide derivatives exhibit intermolecular N–H⋯O bonds stabilizing infinite chains .

Q. What safety protocols are recommended during experimental handling?

- Use PPE: Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods or gloveboxes for volatile/toxic intermediates.

- Segregate waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Employ the SHELX suite (e.g., SHELXL) for high-resolution refinement. For example:

Q. What strategies optimize reaction conditions for functionalizing this compound?

Systematically vary:

- Solvent systems: Aqueous acetonitrile with surfactants enhances solubility and reaction homogeneity.

- Heating methods: Microwave irradiation reduces reaction time vs. conventional heating.

- Stoichiometry: Adjust isoamyl nitrite ratios to maximize diazonium intermediate yield. Evaluate outcomes via XPS or HPLC-MS to quantify functionalization efficiency .

Q. How do substituent positions influence molecular packing and stability?

Substituents dictate intermolecular interactions. For example:

- Chlorine atoms in the 2-position of the phenyl ring induce steric effects, altering dihedral angles between aromatic planes.

- Hydrogen bonds (e.g., N–H⋯O) form infinite 1D chains along crystallographic axes, enhancing thermal stability. Computational modeling (DFT) can predict these interactions by analyzing electron density distributions .

Q. What statistical methods address contradictions in spectroscopic or crystallographic data?

- R-factor analysis: Compare observed vs. calculated diffraction patterns to identify outliers.

- Principal Component Analysis (PCA): Reduces dimensionality in spectral datasets (e.g., NMR/XPS) to isolate experimental variables.

- Cross-validation: Use SHELXL’s TWIN/BASF commands to refine twinned crystals or correct for absorption errors .

Methodological Tables

Table 1: Key Crystallographic Parameters for Acetamide Derivatives

| Parameter | Value (Example) | Significance |

|---|---|---|

| Dihedral angles | 10.8°–85.8° | Measures planarity of acetamide group relative to aromatic rings |

| Hydrogen bond length | 2.1–2.5 Å | Stabilizes crystal packing |

| R-factor (X-ray) | <0.05 | Indicates high data accuracy |

Table 2: Optimization of Diazonium Grafting Conditions

| Condition | Optimal Setting | Outcome (XPS Cl%) |

|---|---|---|

| Solvent | Acetonitrile/H₂O | 4.2% Cl |

| Heating | Microwave | 5.1% Cl |

| Surfactant | SDS (0.1 M) | 5.8% Cl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。